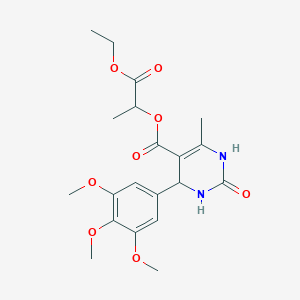![molecular formula C22H18BrN7 B11682452 6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11682452.png)
6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-2-(3-bromobenzylidene)hidrazinil]-N,N’-difenil-1,3,5-triazina-2,4-diamina es un compuesto orgánico complejo que pertenece a la clase de derivados de triazina. Este compuesto se caracteriza por la presencia de un anillo de triazina, que es un anillo de seis miembros que contiene tres átomos de nitrógeno. El compuesto también presenta un grupo bromobencilideno y dos grupos difenilamina, lo que lo convierte en una molécula de interés en diversos campos de investigación química y farmacéutica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-[(2E)-2-(3-bromobenzylidene)hidrazinil]-N,N’-difenil-1,3,5-triazina-2,4-diamina típicamente involucra los siguientes pasos:
Formación del Anillo de Triazina: El anillo de triazina se forma a través de una reacción de ciclización que involucra cloruro de cianúrico y derivados de anilina.
Introducción del Grupo Bromobencilideno: El grupo bromobencilideno se introduce a través de una reacción de condensación entre 3-bromobenzaldehído e hidrato de hidrazina.
Reacción de Acoplamiento: El paso final involucra el acoplamiento del derivado de hidrazina bromobencilideno con el anillo de triazina, típicamente en condiciones básicas y temperaturas elevadas.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo, síntesis automatizada y control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de hidrazina, lo que lleva a la formación de compuestos azo.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo bromobencilideno, convirtiéndolo en un grupo bencilo.
Sustitución: El anillo de triazina puede sufrir reacciones de sustitución nucleofílica, donde los átomos de cloro pueden ser reemplazados por varios nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los nucleófilos como aminas, tioles y alcoholes se utilizan comúnmente en condiciones básicas.
Productos Principales
Oxidación: Compuestos azo.
Reducción: Derivados de bencilo.
Sustitución: Varios derivados de triazina sustituidos.
Aplicaciones Científicas De Investigación
Química
Catálisis: El compuesto se puede utilizar como ligando en química de coordinación para la catálisis.
Ciencia de Materiales: Se utiliza en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales.
Biología y Medicina
Agentes Antimicrobianos: El compuesto ha demostrado potencial como agente antimicrobiano contra diversas cepas bacterianas y fúngicas.
Investigación del Cáncer: Se está investigando por sus posibles propiedades anticancerígenas, particularmente en la focalización de líneas celulares cancerosas específicas.
Industria
Tintes y Pigmentos: El compuesto se utiliza en la producción de tintes y pigmentos debido a su cromóforo estable.
Agricultura: Se explora como un posible herbicida y pesticida.
Mecanismo De Acción
El mecanismo de acción de 6-[(2E)-2-(3-bromobenzylidene)hidrazinil]-N,N’-difenil-1,3,5-triazina-2,4-diamina implica su interacción con varios objetivos moleculares. En aplicaciones antimicrobianas, altera la integridad de la membrana celular de los microbios, lo que lleva a la lisis celular. En la investigación del cáncer, interfiere con el proceso de replicación del ADN, induciendo la apoptosis en las células cancerosas. La capacidad del compuesto para formar complejos estables con iones metálicos también juega un papel en su actividad catalítica.
Comparación Con Compuestos Similares
Compuestos Similares
- 6-[(2E)-2-(4-dimetilaminobenzylidene)hidrazinil]-N,N’-difenil-1,3,5-triazina-2,4-diamina
- 2-(2-bromofenil)-4,6-difenil-1,3,5-triazina
Singularidad
- Grupo Bromobencilideno : La presencia del grupo bromobencilideno en 6-[(2E)-2-(3-bromobenzylidene)hidrazinil]-N,N’-difenil-1,3,5-triazina-2,4-diamina confiere propiedades electrónicas únicas, haciéndolo más reactivo en ciertas reacciones químicas.
- Propiedades Antimicrobianas y Anticancerígenas : En comparación con compuestos similares, este compuesto ha mostrado una mayor actividad antimicrobiana y anticancerígena, lo que lo convierte en un candidato prometedor para futuras investigaciones.
Propiedades
Fórmula molecular |
C22H18BrN7 |
|---|---|
Peso molecular |
460.3 g/mol |
Nombre IUPAC |
2-N-[(E)-(3-bromophenyl)methylideneamino]-4-N,6-N-diphenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C22H18BrN7/c23-17-9-7-8-16(14-17)15-24-30-22-28-20(25-18-10-3-1-4-11-18)27-21(29-22)26-19-12-5-2-6-13-19/h1-15H,(H3,25,26,27,28,29,30)/b24-15+ |
Clave InChI |
SHZIJFSDEHJCLE-BUVRLJJBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)Br)NC4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)Br)NC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11682380.png)

![ethyl 5-{[(4-methoxyphenyl)carbonyl]oxy}-1,2-dimethyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11682398.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682411.png)
![(5Z)-5-{[3-Chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene}-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11682413.png)
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-naphthylmethylidene]acetohydrazide](/img/structure/B11682418.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11682426.png)
![5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682427.png)
![ethyl 4-(2,5-dimethyl-3-{(E)-[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoate](/img/structure/B11682431.png)
![3-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11682434.png)
![(5Z)-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11682449.png)
